Thulium(III) trifluoromethanesulfonate xhydrate

Friedel-Crafts Sulfonylation Lewis Acid Catalysis Lanthanide Contraction

Select Thulium(III) triflate hydrate for water-tolerant Lewis acid catalysis where cost-effective performance bridges the gap between pricier Yb(OTf)₃ and moisture-deactivated AlCl₃. Its high solubility in polar solvents permits homogeneous catalysis with simple aqueous recovery, reducing stoichiometric waste. Achieves >90% yield in Friedel-Crafts sulfonylation and enables direct hydration of 2-substituted 4-alkynones to 1,4-diketones under mild conditions (25°C, MeNO₂). Ideal for aldol, Michael, and Mannich reactions in protic media, streamlining process development with sustainability goals.

Molecular Formula C3H2F9O10S3Tm
Molecular Weight 634.2 g/mol
Cat. No. B12928528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium(III) trifluoromethanesulfonate xhydrate
Molecular FormulaC3H2F9O10S3Tm
Molecular Weight634.2 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Tm+3]
InChIInChI=1S/3CHF3O3S.H2O.Tm/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3
InChIKeyGNTRJGFAEDRVDX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thulium(III) Trifluoromethanesulfonate Hydrate: Catalyst Procurement & Selection Guide for Lewis Acid-Driven Organic Synthesis


Thulium(III) trifluoromethanesulfonate xhydrate (Tm(OTf)₃·xH₂O, CAS 141478-68-4) is a lanthanide triflate salt that functions as a water-tolerant Lewis acid catalyst in a diverse array of organic transformations [1]. It is a member of the lanthanide trifluoromethanesulfonate family, which is characterized by high solubility in polar organic solvents and water, enabling homogeneous catalysis and straightforward catalyst recovery [2]. Commercially available with purities typically around 98%, it is sourced from major suppliers such as Thermo Scientific (Alfa Aesar) and Strem Chemicals .

Why In-Class Substitution Fails: The Critical Role of Ionic Radius and Hydrolysis in Thulium(III) Triflate Catalysis


Direct substitution of thulium(III) triflate with other lanthanide triflates (e.g., Yb, Lu, Sc) or traditional Lewis acids (e.g., AlCl₃) is not straightforward. Catalytic activity within the lanthanide series exhibits a pronounced dependence on the ionic radius of the Ln³⁺ ion, which decreases with increasing atomic number (lanthanide contraction) [1]. This trend directly influences Lewis acidity, hydrolysis constants, and water-exchange rates, leading to significant variations in catalytic efficiency, particularly in aqueous or protic media [2]. Furthermore, traditional Lewis acids like AlCl₃ are rapidly deactivated by water, resulting in stoichiometric waste, whereas lanthanide triflates offer a recoverable and reusable alternative [3].

Quantitative Differentiation: Head-to-Head Performance of Thulium(III) Triflate vs. Closest Analogs


Catalytic Efficiency in Friedel-Crafts Sulfonylation: Performance Among Late Lanthanides

In a comparative study of 14 lanthanide triflates for Friedel-Crafts aromatic sulfonylation under microwave irradiation, Tm(OTf)₃, along with Yb(OTf)₃ and Lu(OTf)₃, was among the most efficient catalysts, achieving product yields exceeding 90% with short irradiation times [1]. This performance is directly attributed to the smaller ionic radius of later lanthanides, which increases Lewis acidity [1]. While Yb(OTf)₃ demonstrated the highest overall efficiency in this study, the data clearly positions Tm(OTf)₃ within the top tier of performance, significantly outperforming earlier lanthanides like La(OTf)₃ and Eu(OTf)₃ [1].

Friedel-Crafts Sulfonylation Lewis Acid Catalysis Lanthanide Contraction

Water Tolerance and Recyclability: Advantage Over Traditional Lewis Acids

Lanthanide triflates, including Tm(OTf)₃, are distinguished from traditional Lewis acids like AlCl₃ by their water tolerance. AlCl₃ is irreversibly deactivated by water, requiring it to be used in stoichiometric quantities and generating an estimated 0.9 kg of hazardous waste (Al₂O₃ and HCl) per kg of product [1]. In contrast, lanthanide triflates function in aqueous environments without decomposition [1]. The catalyst can be recovered by simple aqueous extraction and reused after dehydration by heating, making it a more sustainable and cost-effective option for large-scale applications [1].

Green Chemistry Catalyst Recovery Waste Reduction

Specialized Reaction Scope: Hydration of Alkynones to 1,4-Diketones

A specific application where Tm(OTf)₃ has been successfully employed is the hydration of 2-substituted 4-alkynones to yield substituted 1,4-diketones [1]. The reaction was conducted in nitromethane (MeNO₂) at 25 °C for 5 hours, affording the desired diketones in moderate to high yields [1]. This demonstrates Tm(OTf)₃'s capability in mediating chemoselective hydrations, a transformation that may not be efficiently catalyzed by all lanthanide triflates and represents a targeted synthetic utility beyond the general class activity.

Hydration 1,4-Diketone Synthesis Alkynone Activation

Targeted Application Scenarios for Thulium(III) Triflate Procurement


High-Performance Friedel-Crafts Sulfonylation in a Green Chemistry Framework

Use Tm(OTf)₃ for Friedel-Crafts sulfonylation reactions where high yields (>90%) are required, but the use of the most active catalyst (Yb(OTf)₃) is precluded by cost or supply. The water tolerance of Tm(OTf)₃ allows for simplified, waste-reducing work-up procedures compared to traditional Lewis acids like AlCl₃, making it ideal for process development with sustainability goals [1].

Synthesis of 1,4-Diketones via Catalytic Hydration of Alkynones

Employ Tm(OTf)₃ as a specialized catalyst for the hydration of 2-substituted 4-alkynones to access substituted 1,4-diketones. This method provides a direct, moderate-to-high yielding route under mild conditions (25 °C in MeNO₂), offering a valuable synthetic tool for the preparation of these versatile intermediates [2].

General Lewis Acid Catalysis in Aqueous or Protic Media

Select Tm(OTf)₃ as a robust, water-tolerant Lewis acid for a broad range of organic transformations (e.g., aldol, Michael, and Mannich reactions) performed in aqueous or protic solvents. Its high solubility and ease of recovery through simple aqueous extraction and dehydration distinguish it from moisture-sensitive alternatives, streamlining both research-scale and larger-scale operations [3].

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